molecular formula C16H19BrN4O3S B2915765 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1396852-01-9

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2915765
CAS No.: 1396852-01-9
M. Wt: 427.32
InChI Key: WYBUWKNLFUKAKA-UHFFFAOYSA-N
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Description

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a bromophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone core.

    Attachment of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
  • 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Uniqueness

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3S/c17-14-3-5-15(6-4-14)25(23,24)20-11-8-19(9-12-20)10-13-21-16(22)2-1-7-18-21/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBUWKNLFUKAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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